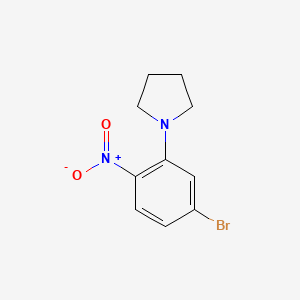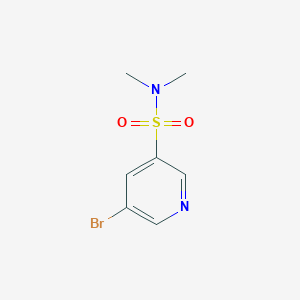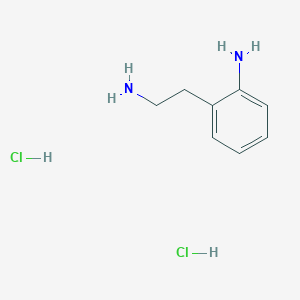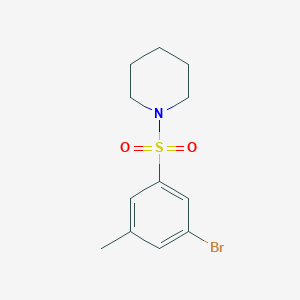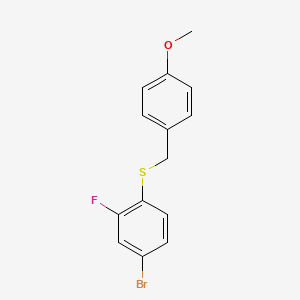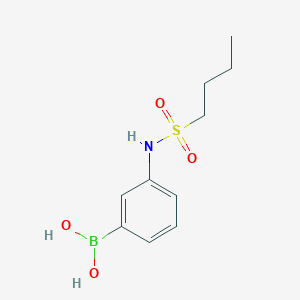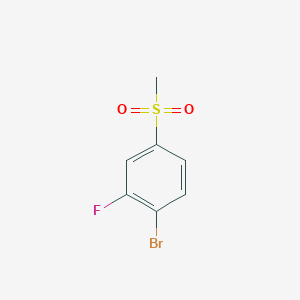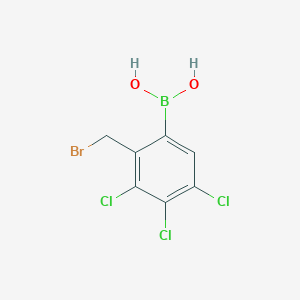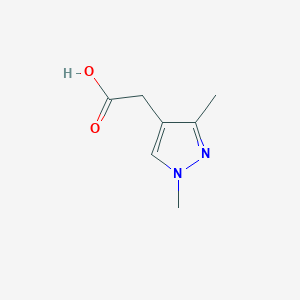
(1,3-二甲基-1H-吡唑-4-基)乙酸
描述
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
吡唑衍生物以其药理作用而闻名,包括抗肿瘤、抗菌和抗真菌活性。 它们是合成更复杂化合物的关键中间体,这些化合物可以抑制体内的特定酶或受体 .
药物发现
在药物发现领域,吡唑化合物被用来开发针对各种疾病的选择性抑制剂。 例如,它们已被用于创造选择性喹唑啉基-酚类CHK1抑制剂,这些抑制剂具有作为抗肿瘤剂和辐射防护剂的潜力 .
抗菌研究
吡唑表现出显著的抗菌活性。 研究表明它们对多种病原体(如金黄色葡萄球菌和大肠杆菌)有效,使其在开发新的抗菌剂方面具有价值 .
抗寄生虫治疗
这些化合物在抗寄生虫治疗方面也显示出希望,特别是针对利什曼病和疟疾等疾病。 它们能够以低能量与寄生虫酶的活性位点结合,使其成为有效的抗利什曼病剂和抗疟疾剂 .
有机金属化学
作用机制
Target of action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Mode of action
The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical pathways
Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Pyrazole derivatives in general have been found to exhibit a wide range of biological activities .
属性
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZJMKCVVZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177342-49-2 | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?
A1: The research suggests that (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].
Q2: What analytical techniques were employed to study the corrosion inhibition properties of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid?
A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


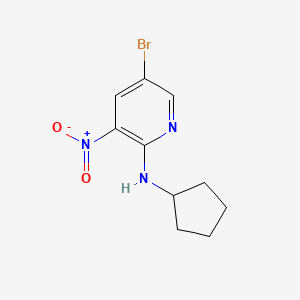
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
